3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acidmonosodiumsalt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves the reaction of appropriate precursors under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and often tailored to the requirements of the production facility .
Industrial Production Methods
Industrial production of this compound is typically carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfides, while reduction may yield thiols .
Scientific Research Applications
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: It is crucial in the synthesis of cefotetan, which is used to treat bacterial infections.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt involves its interaction with specific molecular targets. In the context of cefotetan synthesis, it acts as a key intermediate that undergoes further chemical transformations to yield the active antibiotic. The molecular pathways involved include various enzymatic reactions that facilitate the formation of the final product .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-5-sulfanyl-1,2-thiazole-4-carboxylic acid: Another compound with similar structural features and chemical properties.
Trisodium 4-carboxy-3-hydroxy-5-mercaptoisothiazole: A compound used in similar applications, particularly in the synthesis of cephalosporin antibiotics.
Uniqueness
3-Hydroxy-5-mercapto-4-isothiazolecarboxylic acid monosodium salt is unique due to its specific role in the synthesis of cefotetan. Its chemical structure allows it to participate in reactions that are essential for the formation of this antibiotic, making it a valuable compound in pharmaceutical research and production .
Properties
Molecular Formula |
C4H3NNaO3S2 |
---|---|
Molecular Weight |
200.2 g/mol |
InChI |
InChI=1S/C4H3NO3S2.Na/c6-2-1(3(7)8)4(9)10-5-2;/h5-6H,(H,7,8); |
InChI Key |
OVDRWZBCSJEHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NSC1=S)O)C(=O)O.[Na] |
Origin of Product |
United States |
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